molecular formula C8H14O B011082 4-Hepten-2-one, 6-methyl- CAS No. 104728-05-4

4-Hepten-2-one, 6-methyl-

Cat. No.: B011082
CAS No.: 104728-05-4
M. Wt: 126.2 g/mol
InChI Key: UURQIFMXMISCGV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-heptene-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a distinctive odor and is commonly used in the flavor and fragrance industry. This compound is also known by other names such as methylheptenone and prenylacetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-4-heptene-2-one can be synthesized through various methods. One common synthetic route involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-Methyl-4-heptene-2-one . Another method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) to yield the compound .

Industrial Production Methods

In industrial settings, the production of 6-Methyl-4-heptene-2-one often involves large-scale chemical reactions using readily available starting materials such as isoprene and acetone. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-heptene-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methyl-4-heptene-2-one involves its interaction with specific molecular targets and pathways. In plants, it has been shown to induce programmed cell death (PCD) by activating certain genes and signaling pathways. For example, it promotes the expression of genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1, which are involved in the PCD process . Additionally, transcription factors like PbrWRKY2, PbrWRKY34, and PbrWRKY39 regulate the expression of these genes .

Comparison with Similar Compounds

6-Methyl-4-heptene-2-one can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to their structural differences.

Properties

IUPAC Name

(E)-6-methylhept-4-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURQIFMXMISCGV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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